Dichloronickel;1,2-dimethoxyethane, also known as Nickel(II) chloride ethylene glycol dimethyl ether complex, has the molecular formula and a CAS number of 29046-78-4. This compound is characterized by its light yellow to orange powder or crystalline form, with a nickel content ranging from 26.0% to 33.0% . The structure can be represented by the SMILES notation Cl[Ni]Cl.COCCOC, indicating its coordination with 1,2-dimethoxyethane as a ligand.
NiCl2(glyme) shines as a catalyst for various organic transformations. One notable example is its role in ethylene dimerization. When combined with specific additives, it effectively converts ethylene gas into valuable products like vinyl naphthalene and butenyl-naphthalene [1]. This process holds significance in the production of complex organic molecules.
*Source: Maruya, K., Mizoroki, T., & Ozaki, A. (1972). σ-Aryl Complexes of Nickel(II). II. Dimerization and Trimerization of Ethylene with σ-Aryl Nickel(II) Complexes. Bulletin of the Chemical Society of Japan, 45(1), 100-106 .
Beyond dimerization, NiCl2(glyme) demonstrates activity in oligomerization processes. Activated with methylaluminoxane (MAO), this complex exhibits moderate to high efficiency in converting ethylene into various oligomers, which are short chain hydrocarbon molecules [2].
*Source: Roman, D. S. (2012). Nickel(II) Chloride Ethylene Glycol Dimethyl Ether Complex. In Handbook of Reagents for Organic Synthesis: Reagents, Catalysts, and Solvents (Vol. 1, pp. 537-538). John Wiley & Sons, Inc.
This catalytic versatility extends to cross-coupling reactions, a fundamental technique for constructing complex organic molecules. NiCl2(glyme) facilitates the coupling of aryl and heteroaryl groups (aromatic ring structures) with alkyl halides (compounds containing a carbon-halogen bond) under specific reaction conditions [3]. This approach allows for the efficient formation of new carbon-carbon bonds, a crucial step in organic synthesis.
*Source: Kumada, D., Ishiyama, T., & Hayashi, T. (2004). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Angewandte Chemie International Edition, 43(38), 5232-5236
The synthesis of Dichloronickel;1,2-dimethoxyethane typically involves refluxing nickel chloride with trimethylorthoformate in methanol for approximately 16 hours. This process yields a green gel that can subsequently be refluxed with 1,2-dimethoxyethane for an additional 16 hours to precipitate the final yellow powder product . This method highlights the compound's reliance on specific organic solvents and controlled reaction conditions.
Dichloronickel;1,2-dimethoxyethane finds applications primarily in organic synthesis as a catalyst. It is particularly valuable in cross-coupling reactions and other processes requiring nickel-based catalysts. Its ability to facilitate reactions involving organometallic nucleophiles makes it essential for producing complex organic molecules in pharmaceutical and materials science contexts .
Dichloronickel;1,2-dimethoxyethane shares similarities with several other nickel complexes but maintains uniqueness due to its specific ligand interactions and catalytic capabilities. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Nickel(II) chloride | NiCl₂ | Simple salt form without organic ligands |
Nickel(II) acetate | Ni(C₂H₃O₂)₂ | Used in different catalytic applications |
Nickel(II) bromide | NiBr₂ | Similar reactivity but different halide coordination |
Nickel(II) dimethylglyoxime complex | Ni(C₄H₆N₂O₂)₂ | Known for chelation properties |
Nickel(II) chloride tetrahydrofuran complex | NiCl₂·THF | Coordination with tetrahydrofuran instead of dimethoxyethane |
Dichloronickel;1,2-dimethoxyethane stands out due to its specific ligand environment provided by 1,2-dimethoxyethane, which enhances its catalytic efficiency in organic transformations compared to simpler nickel salts or other complexes lacking such ligands.
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard